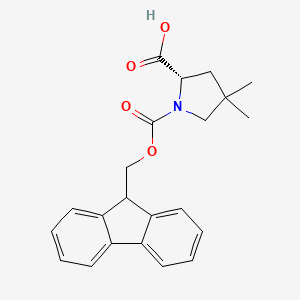
1-Fmoc-4,4-dimethyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Fmoc-4,4-dimethyl-L-proline” is a chemical compound with the molecular formula C22H23NO4 . It is also known by other names such as “(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid” and "(S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid" .
Synthesis Analysis
The synthesis of “1-Fmoc-4,4-dimethyl-L-proline” involves solid-phase peptide synthesis (SPPS), which is a common method for peptide synthesis . The formation of diketopiperazine (DKP) is a common side reaction in SPPS, especially when secondary amino acids are involved . The DKP formation is predominantly induced at the Fmoc-removal step, which is conventionally mediated by a secondary amine . An alternative Fmoc-removal solution, 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)/5% piperazine/NMP (N-methyl-2-pyrrolidone), has been found to drastically reduce DKP formation .
Molecular Structure Analysis
The molecular structure of “1-Fmoc-4,4-dimethyl-L-proline” consists of 22 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .
Chemical Reactions Analysis
The chemical reactions involving “1-Fmoc-4,4-dimethyl-L-proline” are predominantly associated with the Fmoc-removal step in solid-phase peptide synthesis . The formation of diketopiperazine (DKP) is a common side reaction .
Physical And Chemical Properties Analysis
The molar mass of “1-Fmoc-4,4-dimethyl-L-proline” is 365.42 . It has a predicted density of 1.249±0.06 g/cm3 and a predicted boiling point of 545.3±43.0 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis of Peptides and Peptidomimetics
- 1-Fmoc-4,4-dimethyl-L-proline is used in the synthesis of a variety of peptides and peptidomimetics. For instance, it has been employed in the solid-phase synthesis of bivalent consolidated ligands, branched peptides designed for specific interactions with protein domains (Qinghong Xu et al., 2004).
- This compound is also utilized in the synthesis of dipeptides bearing nucleobases, which are key components in the development of novel peptide nucleic acids (G. Lowe & T. Vilaivan, 1997).
Enhancement of Peptide Stability
- In studies aimed at improving the stability of peptides, 1-Fmoc-4,4-dimethyl-L-proline is often used. For example, it is involved in the synthesis of Fmoc-protected amino acyl-N-sulfanylethylaniline linker, which facilitates the creation of stable peptides for research and therapeutic applications (Ken Sakamoto et al., 2012).
Development of Photoprobes and Photoaffinity Probes
- Researchers have developed a photoactivatable derivative of L-proline, known as photoproline, using Fmoc-L-photoproline. This derivative is significant in synthesizing cyclic peptidomimetic antibiotics and can be incorporated into synthetic peptides using solid-phase Fmoc chemistry, enabling the creation of diverse peptide-based photoaffinity probes (B. Meijden & John A. Robinson, 2010).
Synthesis of Fluorinated Peptides
- The compound has been used in the preparation of fluorinated peptides, like N-Fmoc-4-fluoro-L-proline methyl ester, for both solid and solution phase peptide synthesis, highlighting its versatility in synthesizing diverse peptide types (T. T. Tran et al., 1997).
Analytical Chemistry Applications
- In the realm of analytical chemistry, 1-Fmoc-4,4-dimethyl-L-proline derivatives have been used for the selective determination of secondary amino acids, showcasing its utility in developing new methods for amino acid analysis (S. Einarsson, 1985).
Wirkmechanismus
The mechanism of action of “1-Fmoc-4,4-dimethyl-L-proline” in peptide synthesis involves the formation of an N-terminal truncated peptide molecule by releasing a six-membered diketopiperazine (DKP) . This occurs through an intramolecular nucleophilic attack of the peptide Nα-group at the amide or ester moiety from the peptide backbone .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(2)11-19(20(24)25)23(13-22)21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDJCOWHKHEGGK-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpyrrolidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

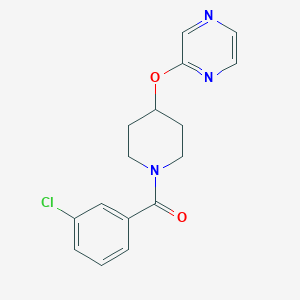


![Tert-butyl pyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B2367591.png)
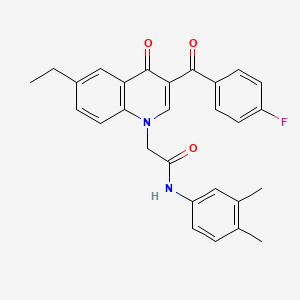
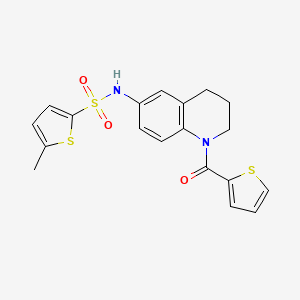
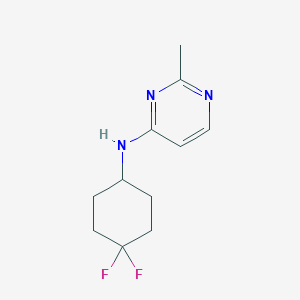
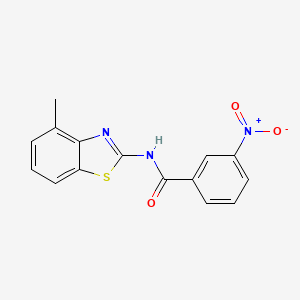

![4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde](/img/structure/B2367597.png)
![3-(4-fluorobenzyl)-2-((4-methylbenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2367599.png)
![3-(4-chlorophenyl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B2367600.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-ethoxybenzoate](/img/structure/B2367601.png)
